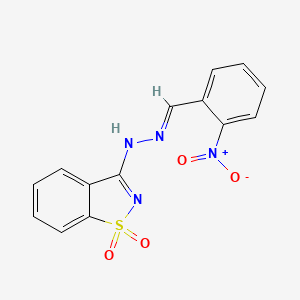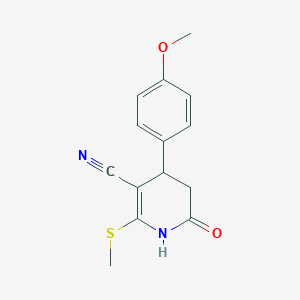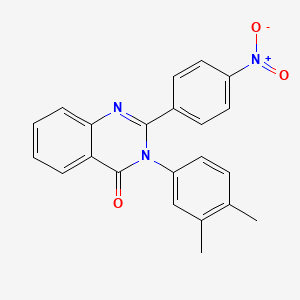
2-Nitrobenzaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitrobenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-yl)hydrazone is a complex organic compound that combines the structural elements of nitrobenzaldehyde and benzisothiazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrobenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-yl)hydrazone typically involves the condensation reaction between 2-nitrobenzaldehyde and 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
2-Nitrobenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
科学的研究の応用
2-Nitrobenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-yl)hydrazone has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of bioactive molecules with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Analytical Chemistry: Employed as a reagent in the detection and quantification of various analytes.
作用機序
The mechanism of action of 2-Nitrobenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-yl)hydrazone is not well-characterized. it is believed to interact with specific molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzisothiazole moiety can interact with biological macromolecules such as proteins and nucleic acids.
類似化合物との比較
Similar Compounds
2-Nitrobenzaldehyde: Shares the nitrobenzaldehyde moiety but lacks the benzisothiazole group.
1,1-Dioxo-1H-1,2-Benzisothiazol-3-yl Hydrazone: Contains the benzisothiazole group but lacks the nitrobenzaldehyde moiety.
Uniqueness
2-Nitrobenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-yl)hydrazone is unique due to the combination of the nitrobenzaldehyde and benzisothiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C14H10N4O4S |
|---|---|
分子量 |
330.32 g/mol |
IUPAC名 |
N-[(E)-(2-nitrophenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C14H10N4O4S/c19-18(20)12-7-3-1-5-10(12)9-15-16-14-11-6-2-4-8-13(11)23(21,22)17-14/h1-9H,(H,16,17)/b15-9+ |
InChIキー |
OIDTUBPBRTYMFB-OQLLNIDSSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C=NNC2=NS(=O)(=O)C3=CC=CC=C32)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(2-chlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689783.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B11689793.png)
![(5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11689795.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B11689797.png)
![(5Z)-3-phenyl-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11689802.png)
![Butyl 3-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B11689816.png)
![Ethyl 2-[2-(2-bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11689819.png)
![2,4-Dibromo-6-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol](/img/structure/B11689821.png)
![2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}pyridine-3-carboxamide](/img/structure/B11689822.png)

![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-phenylacetohydrazide](/img/structure/B11689837.png)
![6-nitro-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11689851.png)


